1-Cyclopropylimidazolidine-2,4,5-trione
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Overview
Description
1-Cyclopropylimidazolidine-2,4,5-trione is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . This compound is characterized by a cyclopropyl group attached to an imidazolidine-2,4,5-trione ring, making it a unique structure in the realm of organic chemistry. It is primarily used in research settings and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylimidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with urea and oxalyl chloride, followed by cyclization to form the imidazolidine-2,4,5-trione ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium persulfate in aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the imidazolidine ring, while substitution reactions yield a variety of substituted imidazolidine-2,4,5-trione derivatives.
Scientific Research Applications
1-Cyclopropylimidazolidine-2,4,5-trione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as cholinergic enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can modulate neurotransmission and has potential therapeutic implications for conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Imidazolidine-2,4,5-trione: A structurally similar compound without the cyclopropyl group.
1-Phenylimidazolidine-2,4,5-trione: Another derivative with a phenyl group instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropylimidazolidine-2,4,5-trione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-cyclopropylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5(10)8(3-1-2-3)6(11)7-4/h3H,1-2H2,(H,7,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTBKDLRJZNFLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427868 |
Source
|
Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40408-46-6 |
Source
|
Record name | 1-cyclopropylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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